

# Reasons for the termination of Temanogrel clinical trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Temanogrel**

Cat. No.: **B1682741**

[Get Quote](#)

## Technical Support Center: Temanogrel Clinical Trials

This technical support center provides information and answers to frequently asked questions regarding the termination of the **Temanogrel** clinical trials. The content is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is **Temanogrel** and what was its intended therapeutic use?

**Temanogrel** (also known as APD791 or PF-07915505) is an investigational small molecule that acts as a selective 5-HT2A receptor inverse agonist.<sup>[1][2]</sup> It was being developed by Arena Pharmaceuticals (later acquired by Pfizer) for the treatment of cardiovascular diseases, including thrombosis, myocardial ischemia, and Raynaud's disease.<sup>[1][2]</sup> The therapeutic goal of **Temanogrel** was to inhibit serotonin-mediated platelet aggregation and vasoconstriction.<sup>[3]</sup>

Q2: Why were the **Temanogrel** clinical trials terminated?

The Phase II clinical trials for **Temanogrel** in Raynaud's disease and myocardial ischemia were terminated due to a "business decision" by the sponsor, Arena Pharmaceuticals (later Pfizer).<sup>[2][4]</sup> Importantly, the termination was not due to any safety concerns that arose during the studies.<sup>[4][5]</sup>

Q3: What were the specific clinical trials that were terminated?

Two key Phase II trials were terminated:

- Raynaud's Phenomenon: A study to assess the effect of oral **Temanogrel** on digital blood flow in adults with Raynaud's phenomenon secondary to systemic sclerosis (NCT04915950). [2][4] This trial was terminated on September 20, 2022.[2]
- Myocardial Ischemia: A study evaluating the safety, tolerability, and effect on microvascular obstruction of intravenous **Temanogrel** in adults undergoing percutaneous coronary intervention (PCI) (EudraCT 2020-000238-16).[2][6] This trial was terminated on August 23, 2022.[2]

Trials for arterial thrombosis were suspended, and development for acute coronary syndromes was discontinued.[2]

Q4: Were there any conclusive efficacy results from the terminated trials?

Due to the early termination of the studies, the number of participants was smaller than originally planned.[4][6] Consequently, the data was not analyzed as intended, and the results of the studies were deemed inconclusive regarding the efficacy of **Temanogrel** in improving blood flow.[4][6][7]

Q5: What were the observed adverse events in the **Temanogrel** clinical trials?

Based on the available data from the terminated trials, **Temanogrel** appeared to be safe and well-tolerated.[7]

In the Phase 2 study for Raynaud's phenomenon, a higher incidence of treatment-emergent adverse events was surprisingly observed in the placebo group compared to the **Temanogrel** treatment groups.[5] No notable changes in laboratory results, vital signs, or ECGs were observed.[5] In a study with 13 participants, 10 reported at least one medical problem, but none left the study due to these issues.[4] Headache was noted as a medical problem in the **Temanogrel** 120 mg group.[4] No serious medical problems were reported in this study.[4]

In the Phase 2 study for myocardial ischemia involving 27 participants, 15 reported at least one medical problem.[6] Three participants reported a serious medical problem, but none were

considered related to the study treatment.[\[6\]](#) No participants died during the study.[\[6\]](#)

## Quantitative Data Summary

The following table summarizes the reported adverse events from the Phase 2 trial of **Temanogrel** in patients undergoing Percutaneous Coronary Intervention (PCI).

| Adverse Event Category                       | Temanogrel 20 mg (n=10) | Temanogrel 40 mg (n=8) | Placebo (n=9) |
|----------------------------------------------|-------------------------|------------------------|---------------|
| Participants with at least 1 medical problem | 4 (40%)                 | 7 (88%)                | 4 (44%)       |
| Participants with a serious medical problem  | 0 (0%)                  | 0 (0%)                 | 3 (33%)*      |

\*None of the serious medical problems were considered to be related to the study treatment.[\[6\]](#)

## Experimental Protocols

Detailed experimental protocols for the terminated trials are not publicly available. However, based on the study descriptions, the following methodologies were employed:

### Phase 2 Study in Raynaud's Phenomenon (NCT04915950)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study.  
[\[4\]](#)
- Objective: To assess the effect of oral **Temanogrel** on digital blood flow.[\[4\]](#)
- Participants: Adult participants with Raynaud's Phenomenon secondary to Systemic Sclerosis.[\[4\]](#)
- Intervention: Oral **Temanogrel** capsules.[\[4\]](#)

### Phase 2 Study in Myocardial Ischemia (EudraCT 2020-000238-16)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[6]
- Objective: To assess the safety, tolerability, and effect on microvascular obstruction of intravenous **Temanogrel**.[6]
- Participants: Adult participants undergoing percutaneous coronary intervention (PCI).[6]
- Intervention: Intravenous administration of **Temanogrel** (20 mg and 40 mg doses) or placebo.[6] All participants also received standard dual antiplatelet therapy (DAPT).[6]

## Visualizations

### Temanogrel Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Temanogrel** as a 5-HT2A receptor inverse agonist.

### Logical Flow of Temanogrel Clinical Trial Termination



[Click to download full resolution via product page](#)

Caption: Decision pathway leading to the termination of **Temanogrel** clinical trials.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Temanogrel - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Temanogrel - Pfizer - AdisInsight [adisinsight.springer.com]
- 3. Arena Pharmaceuticals Announces First Participant Randomized in Phase 2 Trial Evaluating Temanogrel in Coronary Microvascular Obstruction (cMVO) - BioSpace [biospace.com]
- 4. pfizer.com [pfizer.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. pfizer.com [pfizer.com]

- 7. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Reasons for the termination of Temanogrel clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682741#reasons-for-the-termination-of-teamanogrel-clinical-trials\]](https://www.benchchem.com/product/b1682741#reasons-for-the-termination-of-teamanogrel-clinical-trials)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)